Methyl 3-(3-oxocyclohex-1-en-1-yl)propanoate
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Overview
Description
Methyl 3-(3-oxocyclohex-1-en-1-yl)propanoate is a chemical compound with the molecular formula C10H14O3 It is characterized by a cyclohexene ring with a ketone group at the 3-position and a methyl ester group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-oxocyclohex-1-en-1-yl)propanoate typically involves the reaction of cyclohexanone with methyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(3-oxocyclohex-1-en-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of 3-(3-oxocyclohex-1-en-1-yl)propanoic acid.
Reduction: Formation of 3-(3-hydroxycyclohex-1-en-1-yl)propanoate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(3-oxocyclohex-1-en-1-yl)propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the synthesis of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 3-(3-oxocyclohex-1-en-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different products through enzymatic reactions. The ketone and ester groups play a crucial role in its reactivity and interactions with biological molecules .
Comparison with Similar Compounds
- Methyl 3-(3-oxocyclohex-1-en-1-yl)acrylate
- Methyl {2-[(1R)-1-(3,4-dimethoxyphenyl)-4-oxocyclohex-2-en-1-yl]ethyl}methylcarbamate
- 5,5-Dimethyl-3-oxocyclohex-1-en-1-yl 4-(2,2-dichloroacetyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-carboxylate
Uniqueness: Methyl 3-(3-oxocyclohex-1-en-1-yl)propanoate is unique due to its specific structure, which includes a cyclohexene ring with a ketone group and a methyl ester group. This structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
130895-13-5 |
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Molecular Formula |
C10H14O3 |
Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 3-(3-oxocyclohexen-1-yl)propanoate |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h7H,2-6H2,1H3 |
InChI Key |
XAISMWBBCREKIP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC(=O)CCC1 |
Origin of Product |
United States |
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